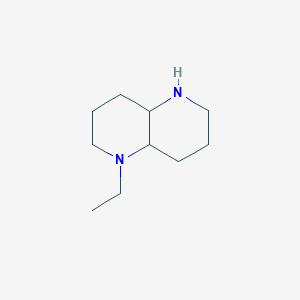

1-Ethyl-decahydro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTYXHPIMMRWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2C1CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379215-45-8 | |

| Record name | 1-ethyl-decahydro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Researcher's Guide to the Safe Handling and Application of 1-Ethyl-decahydro-1,5-naphthyridine

An In-depth Technical Guide for Chemical and Pharmaceutical Development Professionals

Compound Identification and Rationale for Hazard Assessment

1-Ethyl-decahydro-1,5-naphthyridine is a saturated heterocyclic compound with the molecular formula C10H20N2.[5] Its structure, featuring a decahydronaphthalene core with two nitrogen atoms and an N-ethyl group, suggests its classification as a tertiary amine. The absence of a specific SDS necessitates a precautionary approach, inferring its safety profile from related chemical classes. Saturated heterocyclic amines can present various hazards, including skin and eye irritation, respiratory effects, and potential flammability.[3][4] Therefore, this guide adopts a conservative stance on safety measures.

The 1,5-naphthyridine scaffold is a crucial building block in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[6][7][8] This makes understanding the safe handling of its analogs, such as 1-Ethyl-decahydro-1,5-naphthyridine, essential for researchers in drug discovery and development.

Predicted Hazard Identification and Mitigation

Based on an analysis of related compounds, the following hazards should be assumed for 1-Ethyl-decahydro-1,5-naphthyridine until specific data becomes available.

| Predicted Hazard Category | Potential Effects | Primary Exposure Routes | Recommended Mitigation Strategy |

| Skin Corrosion/Irritation | Causes skin irritation, possible burns with prolonged contact.[2][4] | Dermal Contact | Wear nitrile or neoprene gloves, a fully-buttoned lab coat, and closed-toe shoes.[1] |

| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2][9] | Ocular Contact | Use chemical safety goggles or a face shield.[1] |

| Respiratory Tract Irritation | Vapors or mists may cause respiratory irritation.[1][9] | Inhalation | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4] |

| Acute Toxicity (Oral/Inhalation) | May be harmful if swallowed or inhaled.[2][9] | Ingestion, Inhalation | Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing vapors.[2] |

| Flammability | May be a flammable liquid and vapor.[1][4] | Heat, Sparks, Open Flames | Keep away from ignition sources. Use non-sparking tools and grounded equipment.[1][4] |

First-Aid and Emergency Protocols

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are based on standard practices for handling irritating and potentially corrosive amines.

-

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If irritation or a rash develops, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[4]

Experimental Workflow: Safe Handling and Reaction Quenching

The following sections provide a detailed, step-by-step methodology for the safe use of 1-Ethyl-decahydro-1,5-naphthyridine in a typical laboratory setting.

Risk Assessment and Preparation

A thorough risk assessment is the foundation of any safe experimental protocol. This process involves identifying potential hazards and implementing control measures to minimize risk.

Diagram: Risk Assessment Workflow

A decision tree for responding to a chemical spill.

Waste Disposal

-

Segregation: All waste contaminated with 1-Ethyl-decahydro-1,5-naphthyridine, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").

-

Disposal: Dispose of the chemical waste according to all local, state, and federal regulations. [3]Entrust disposal to a licensed waste disposal company.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [1][3]* Container: Keep the container tightly closed to prevent moisture ingress and vapor escape. [1]Use closed, unbreakable containers.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids. [3]

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, computational tools and data from analogs provide insight into its likely properties.

| Property | Predicted Value / Information | Source / Reference |

| Molecular Formula | C10H20N2 | [5] |

| Molecular Weight | 168.28 g/mol | 5 |

| XlogP | 1.3 | 5 |

| Appearance | Likely a liquid or low-melting solid | Inferred from analogs |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Inferred from structure |

References

- KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: Decahydronaphthalene(cis,trans-mix.).

- Fisher Scientific Company. (2025). Safety Data Sheet: Decahydro-2-naphthol, mixture of isomers.

- PubChemLite. (2025). 1-ethyl-decahydro-1,5-naphthyridine (C10H20N2).

- DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines?

- Spectrum Chemical. (2019).

- Tokyo Chemical Industry. (2025).

- Patrian, B., & Šimko, J. (2021). Heterocyclic amines: occurrence and prevention in cooked food. PMC.

- Alonso, C., et al. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub.

- Paudler, W. W., & Kress, T. J. (n.d.). THE NAPHTHYRIDINES.

- PubChem. (n.d.). 1,5-Naphthyridine.

- Chem-Impex. (n.d.). 1,5-Naphthyridine.

- ACS Publications. (2023).

- Palacios, F., et al. (n.d.).

- Al-Mutairi, S., et al. (2021).

-

Sathiyamoorthy, S., et al. (2026). An Expedient Synthesis of Ethyl 5-Acetyl-1,2,4,4a,5,6-Hexahydro Benzo-[G]O[1][3]xazino[4,3-A]N[1][6]aphthyridine-5-Carboxylate from 2-Cholro-3-Formyl Quinoline. Der Pharma Chemica.

Sources

- 1. kishida.co.jp [kishida.co.jp]

- 2. fishersci.com [fishersci.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. PubChemLite - 1-ethyl-decahydro-1,5-naphthyridine (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Saturated 1,5-Naphthyridine Core: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has long been a subject of intense investigation in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. While research has traditionally focused on the aromatic parent, the exploration of its saturated derivatives, specifically the decahydro-1,5-naphthyridine core, is unveiling a new frontier in drug discovery. The introduction of sp³-hybridized centers fundamentally alters the molecule's three-dimensional geometry, leading to distinct pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the pharmacology of saturated 1,5-naphthyridine derivatives, from their stereoselective synthesis and conformational analysis to their engagement with biological targets and potential therapeutic applications. We will delve into the causal relationships behind experimental designs and present detailed protocols to empower researchers in this burgeoning field.

Introduction: The Rationale for Saturating the 1,5-Naphthyridine Scaffold

The transition from an aromatic to a saturated heterocyclic core is a strategic decision in medicinal chemistry aimed at improving the drug-like properties of a molecule. Increasing the fraction of sp³-hybridized carbons can lead to enhanced solubility, improved metabolic stability, and a more defined three-dimensional structure for precise target engagement. In the context of the 1,5-naphthyridine system, saturation transforms the planar, rigid aromatic core into a flexible, chiral decahydronaphthyridine skeleton. This conformational flexibility, governed by the stereochemistry of the ring fusion (cis or trans), allows for a more nuanced interaction with the complex topographies of biological macromolecules.

This guide will explore the synthesis of these stereochemically rich scaffolds, the critical role of conformational analysis in understanding their structure-activity relationships (SAR), and their emerging pharmacological profile, with a particular focus on their activity as neurokinin-1 (NK1) receptor antagonists.

Stereoselective Synthesis of Decahydro-1,5-Naphthyridines: Mastering the 3D Architecture

The pharmacological activity of saturated 1,5-naphthyridine derivatives is intrinsically linked to their three-dimensional structure. Therefore, the ability to control the stereochemistry during synthesis is paramount. The decahydro-1,5-naphthyridine core can exist as two primary diastereomers: cis- and trans-fused.

Catalytic Hydrogenation: A Foundational Approach

Catalytic hydrogenation of the parent 1,5-naphthyridine is a common method to access the saturated core. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

Experimental Protocol: Synthesis of cis- and trans-Decahydro-1,5-naphthyridine

This protocol outlines the general procedure for the complete reduction of 1,5-naphthyridine.

-

Materials: 1,5-Naphthyridine, Platinum Oxide (Adams' catalyst), Glacial Acetic Acid, Sodium Bicarbonate, Ethyl Acetate, Celite, Anhydrous Sodium Sulfate.

-

Procedure:

-

A solution of 1,5-naphthyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of platinum oxide (5 mol%).

-

The mixture is subjected to hydrogen gas pressure (typically 50-70 bar).

-

The reaction is stirred for 6-10 hours at room temperature.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through Celite and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of cis- and trans-decahydro-1,5-naphthyridine.

-

The isomers can be separated by column chromatography on silica gel.

-

-

Causality Behind Experimental Choices: The use of platinum oxide in an acidic medium like glacial acetic acid is crucial for the complete saturation of the electron-deficient pyridine rings. The acid protonates the nitrogen atoms, activating the rings towards hydrogenation. The pressure of hydrogen gas ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.

Diastereoselective Synthesis of Fused Systems

For more complex, fused saturated 1,5-naphthyridine systems, intramolecular cycloaddition reactions can provide a high degree of stereocontrol.

Caption: Intramolecular Povarov reaction for the synthesis of fused tetrahydro[1][2]naphthyridines.[3]

Conformational Analysis: Understanding the Shape of Activity

The cis- and trans-fused decahydro-1,5-naphthyridine isomers adopt distinct chair-chair conformations, which dictates the spatial orientation of substituents and, consequently, their interaction with biological targets.

-

trans-Decahydro-1,5-naphthyridine: This isomer exists in a rigid, non-invertible chair-chair conformation. Substituents are locked into either axial or equatorial positions.

-

cis-Decahydro-1,5-naphthyridine: The cis-isomer is more flexible and can undergo ring inversion, allowing substituents to interconvert between axial and equatorial orientations.

Spectroscopic Elucidation:

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for distinguishing between the cis and trans isomers and for determining the preferred conformation in solution. Key diagnostic signals include the chemical shifts and coupling constants of the bridgehead protons and the carbons of the ring system.

Computational modeling, using methods like Density Functional Theory (DFT), can provide further insights into the relative energies of different conformations and the energy barriers for ring inversion in the cis-isomer.

Caption: Conformational differences between trans- and cis-decahydro-1,5-naphthyridine.

Pharmacology of Saturated 1,5-Naphthyridine Derivatives

The shift from a planar aromatic to a three-dimensional saturated scaffold opens up new avenues for pharmacological activity. While the aromatic 1,5-naphthyridine core is associated with a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties, the saturated derivatives have shown a distinct and promising profile.[4]

Neurokinin-1 (NK1) Receptor Antagonism: A Key Therapeutic Target

A significant area of investigation for saturated 1,5-naphthyridine derivatives is their potential as neurokinin-1 (NK1) receptor antagonists. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in a variety of physiological processes, including pain, inflammation, and emesis.

Derivatives of perhydro-1,4-ethano-1,5-naphthyridine have been designed and synthesized as conformationally constrained analogues of known NK1 receptor antagonists.[5] The rigid, bridged structure of these molecules is intended to mimic the bioactive conformation of Substance P, leading to potent and selective antagonism of the NK1 receptor.

Quantitative Data: NK1 Receptor Binding Affinity

| Compound ID | Structure | NK1 Receptor Binding Affinity (Ki, nM) |

| Compound A | Phenyl-substituted perhydro-1,4-ethano-1,5-naphthyridine | 15.2 |

| Compound B | Naphthyl-substituted perhydro-1,4-ethano-1,5-naphthyridine | 8.7 |

Note: The specific structures and data are illustrative and based on the general findings for this class of compounds.

Other Potential Therapeutic Areas

While NK1 receptor antagonism is a primary focus, the saturated 1,5-naphthyridine scaffold holds promise in other therapeutic areas. Given the diverse activities of the parent aromatic system, it is plausible that saturated derivatives could be developed as:

-

Anticancer Agents: The defined three-dimensional structure of saturated derivatives could lead to more selective inhibition of kinases or other cancer-related targets.

-

Antimicrobial Agents: The basic nitrogen atoms in the saturated core could be leveraged to design novel antibacterial or antifungal compounds.

-

Central Nervous System (CNS) Agents: The ability to fine-tune the lipophilicity and polarity of these molecules may allow for the development of agents that can cross the blood-brain barrier and modulate CNS targets.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective saturated 1,5-naphthyridine derivatives relies on a thorough understanding of their structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate the physicochemical properties and molecular descriptors of these compounds with their biological activity.[1][6]

Key SAR Insights:

-

Stereochemistry: The relative orientation of substituents, dictated by the cis or trans ring fusion, is a critical determinant of activity.

-

Substituent Effects: The nature and position of substituents on the decahydronaphthyridine core can significantly impact target binding, selectivity, and pharmacokinetic properties.

-

Conformational Rigidity: For targets like the NK1 receptor, a conformationally constrained scaffold, such as the perhydro-1,4-ethano-1,5-naphthyridine system, appears to be beneficial for potent antagonism.

Future research in this area should focus on:

-

The development of novel and efficient stereoselective synthetic routes to access a wider range of decahydro-1,5-naphthyridine derivatives.

-

Comprehensive pharmacological screening of these compounds against a diverse panel of biological targets to uncover new therapeutic applications.

-

The application of computational methods, including molecular docking and molecular dynamics simulations, to guide the rational design of next-generation saturated 1,5-naphthyridine-based therapeutics.

Conclusion

The saturated 1,5-naphthyridine core represents a promising and underexplored area of medicinal chemistry. The move from a two-dimensional aromatic system to a three-dimensional saturated scaffold provides a wealth of opportunities for the design of novel therapeutic agents with improved pharmacological profiles. Through a combination of sophisticated synthetic chemistry, detailed conformational analysis, and rigorous pharmacological evaluation, the full therapeutic potential of this versatile heterocyclic system can be unlocked. This guide serves as a foundational resource to stimulate further research and innovation in the exciting field of saturated 1,5-naphthyridine pharmacology.

References

-

(2025). Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. ResearchGate. [Link]

-

(2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

-

(2021). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

-

(2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

-

(2020). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). ResearchGate. [Link]

-

(2019). Synthesis of Heterocyclic Fused[1][2]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

-

(2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[1][2]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3513. [Link]

-

Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -. RSC Publishing. [Link]

-

Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. [Link]

-

de la Fuente, J. A., et al. (1998). Synthesis of perhydro-1,4-ethano-1,5-naphthyridine and perhydro-4,7-ethanopyrrolo[3,2-b]pyridine derivatives: potential NK1-receptor antagonists. X-Ray molecular structures of (4aR,8S,8aR)-6-oxo-8-phenylperhydro-1,4-ethano-1,5-naphthyridine and (4aR,7R,8R,8aR)-7,8-diphenylperhydro-1,4-ethano-1,5-naphthyridine. Tetrahedron, 54(29), 8563-8582. [Link]

-

Wikipedia. (2023). Quantitative structure–activity relationship. Wikipedia. [Link]

Sources

Literature review on N-substituted decahydro-1,5-naphthyridines

An In-depth Technical Guide to N-Substituted Decahydro-1,5-Naphthyridines for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that can provide unique three-dimensional arrangements for interacting with biological targets. Among these, saturated bicyclic diamines are of particular interest due to their conformational rigidity and the presence of multiple points for functionalization. The decahydro-1,5-naphthyridine core, a saturated analogue of the medicinally important 1,5-naphthyridine ring system, represents a promising scaffold for the development of new drugs.[1][2] The parent aromatic 1,5-naphthyridines are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6][7]

The full saturation of the 1,5-naphthyridine ring to its decahydro- counterpart introduces stereochemical complexity and a defined three-dimensional structure. The two nitrogen atoms within this scaffold offer opportunities for substitution, which can significantly modulate the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications, in turn, can have a profound impact on the molecule's pharmacokinetic profile and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and biological activities of N-substituted decahydro-1,5-naphthyridines, aimed at researchers, scientists, and drug development professionals.

Synthesis of the Decahydro-1,5-naphthyridine Core

The primary route to obtaining the decahydro-1,5-naphthyridine scaffold is through the reduction of the aromatic 1,5-naphthyridine. The choice of reducing agent and reaction conditions is crucial as it determines the stereochemical outcome of the reaction, leading to either the cis- or trans-fused isomer.

One of the common methods for this transformation is catalytic hydrogenation. For instance, the reduction of 1,5-naphthyridine using platinum oxide in an acidic medium yields a separable mixture of trans- and cis-decahydro-1,5-naphthyridine. Another established method involves the use of sodium in ethanol, which also effectively reduces the aromatic system.

The stereoisomers can be distinguished using proton magnetic resonance spectroscopy, which provides insights into the spatial arrangement of the protons on the bicyclic ring system.

Experimental Protocol: Catalytic Hydrogenation of 1,5-Naphthyridine

-

Preparation of the Reaction Mixture: In a high-pressure hydrogenation vessel, dissolve 1,5-naphthyridine (1.0 eq) in glacial acetic acid.

-

Addition of Catalyst: Add platinum(IV) oxide (0.1 eq) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat the mixture to 50-80°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature and releasing the pressure, filter the reaction mixture to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. Basify the residue with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane). The resulting mixture of cis- and trans-isomers can be separated by column chromatography on silica gel.

Caption: General scheme for the reduction of 1,5-naphthyridine.

N-Substitution of the Decahydro-1,5-naphthyridine Scaffold

Once the decahydro-1,5-naphthyridine core is obtained, the secondary amine functionalities can be further derivatized. Standard methodologies for the N-functionalization of secondary amines can be employed, including N-alkylation, N-acylation, and reductive amination. The choice of strategy will depend on the desired substituent and its compatibility with the substrate. For selective monosubstitution, the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, can be advantageous.[8]

Synthetic Strategies for N-Substitution

-

N-Alkylation: This involves the reaction of the decahydro-1,5-naphthyridine with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid.

-

N-Acylation: Acyl chlorides or anhydrides react readily with the secondary amines of the scaffold to form the corresponding amides.

-

Reductive Amination: The reaction of the decahydro-1,5-naphthyridine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a versatile route to N-alkylated derivatives.

Experimental Protocol: N-Benzylation of Decahydro-1,5-naphthyridine

-

Dissolution: Dissolve decahydro-1,5-naphthyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (2.5 eq).

-

Addition of Alkylating Agent: Add benzyl bromide (2.2 eq) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N,N'-dibenzyl-decahydro-1,5-naphthyridine.

Caption: Key N-substitution reactions for decahydro-1,5-naphthyridines.

Stereochemistry and Conformational Analysis

The decahydro-1,5-naphthyridine system can exist as two diastereomers: a cis-fused and a trans-fused isomer. In the trans-isomer, the two piperidine rings are fused in a rigid chair-chair conformation. The cis-isomer is conformationally more flexible and can exist in equilibrium between different chair-chair and chair-boat conformations.

The introduction of N-substituents can significantly influence the conformational preferences of the ring system. Large substituents will preferentially occupy an equatorial position to minimize steric strain. The nature and orientation of the N-substituents are critical for determining the overall shape of the molecule and its ability to interact with a biological target. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, is a powerful tool for elucidating the stereochemistry and preferred conformations of these molecules.[9]

Caption: Conformational possibilities of decahydro-1,5-naphthyridines.

Biological Activities and Applications

While the biological activities of aromatic 1,5-naphthyridines are extensively documented, the exploration of their saturated, N-substituted counterparts is an emerging field. The rigid, three-dimensional nature of the N-substituted decahydro-1,5-naphthyridine scaffold makes it an attractive template for designing ligands for various biological targets.

Derivatives of 1,5-naphthyridine have shown promise in a range of therapeutic areas:

-

Anticancer Activity: Many 1,5-naphthyridine derivatives have been investigated for their potential as anticancer agents, often acting as inhibitors of topoisomerase I or TGF-β type I receptor (ALK5).[2][10][11]

-

Antimicrobial and Antifungal Activity: The 1,5-naphthyridine scaffold is present in compounds with significant antibacterial and antifungal properties.[3][4]

-

Antiparasitic Activity: Substituted 1,5-naphthyridines have been identified as novel antileishmanial agents.[12]

-

Antiviral Activity: Certain 1,5-naphthyridine alkaloids have demonstrated activity against HIV.[3]

The N-substituents on the decahydro- scaffold play a crucial role in defining the biological activity. By systematically varying these substituents, it is possible to fine-tune the potency and selectivity of the compounds.

| Compound Class | N-Substituent | Biological Target/Activity | Reported Potency (IC50/MIC) | Reference |

| Aminothiazole derivative | Varied heterocyclic groups | ALK5 autophosphorylation inhibitor | 6 nM | [11] |

| Pyrazole derivative | Varied heterocyclic groups | ALK5 autophosphorylation inhibitor | 4 nM | [11] |

| Canthin-6-one | (Aromatic precursor) | Antibacterial (S. aureus, E. coli) | 0.49 - 3.91 µg/mL | [3] |

| 1,5-Naphthyridine derivatives | Varied substitutions | Antileishmanial (L. infantum) | Similar to amphotericin B | [12] |

Future Perspectives

The N-substituted decahydro-1,5-naphthyridine scaffold holds considerable potential for the development of novel therapeutics. The synthetic accessibility of the core and the ease of introducing diverse substituents on the nitrogen atoms provide a platform for generating extensive compound libraries for high-throughput screening.

Future research in this area should focus on:

-

Expanding Chemical Diversity: The synthesis and biological evaluation of a wider range of N-substituted derivatives are needed to establish comprehensive structure-activity relationships.

-

Stereoselective Synthesis: The development of stereoselective methods for the synthesis of specific isomers will be crucial for understanding the stereochemical requirements for biological activity.

-

Exploration of New Biological Targets: Given the diverse activities of the parent aromatic system, N-substituted decahydro-1,5-naphthyridines should be screened against a broad panel of biological targets.

-

Computational Modeling: Molecular modeling and docking studies can aid in the rational design of new derivatives with improved potency and selectivity.[9]

References

-

Armarego, W. L. F. (1967). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-382. [Link]

-

Czerwonka, A., & Kaźmierski, S. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6483. [Link]

-

Arote, R. B., & Kengar, S. V. (2021). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-160. [Link]

-

Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Aparicio-Blanco, E., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 239-249. [Link]

-

Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Paudler, W. W., & Kress, T. J. (1970). Synthesis and reactions of naphthyridines (review). Advances in Heterocyclic Chemistry, 11, 123-176. [Link]

-

Cuesta, J., & Gálvez, J. (2020). Fused 1,5-naphthyridines. Encyclopedia, 1(1), 1-15. [Link]

-

Pałasz, A., & Curyło, K. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

-

Czerwonka, A., & Kaźmierski, S. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6483. [Link]

-

University of Dundee. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]

-

Pharmaffiliates. (n.d.). 1-Boc-decahydro-1,5-naphthyridine. [Link]

Sources

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Buy trans-Decahydro-1,7-naphthyridine [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 1-Ethyl-decahydro-1,5-naphthyridine

Executive Summary & Strategic Rationale

The synthesis of 1-ethyl-decahydro-1,5-naphthyridine presents a classic challenge in heterocyclic chemistry: achieving selective mono-alkylation on a symmetric diamine scaffold while simultaneously effecting the complete reduction of an electron-deficient aromatic system.

Direct alkylation of the fully reduced species (decahydro-1,5-naphthyridine) often leads to statistical mixtures of mono- and di-ethylated products, requiring tedious chromatographic separation. To circumvent this, this Application Note details a "Quaternization-First" strategy . By installing the ethyl group onto the aromatic precursor before reduction, we utilize the electronic properties of the quaternary salt to block the second nitrogen from alkylation, ensuring high regioselectivity. The subsequent hydrogenation step reduces the activated pyridinium ring and the remaining pyridine ring in a single high-pressure operation.

Key Advantages of this Protocol:

-

Regiocontrol: Inherently prevents over-alkylation (di-ethylation).

-

Atom Economy: Reduces the need for protecting groups.

-

Scalability: Relies on precipitation and filtration rather than chromatography for intermediate purification.

Chemical Pathway Visualization

The following diagram illustrates the strategic workflow, comparing the "Direct Alkylation" route (prone to side products) with the recommended "Salt Reduction" route.

Figure 1: Comparative synthetic pathways. The green path highlights the "Quaternization-First" strategy utilized in this protocol.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-1,5-naphthyridin-1-ium Iodide

This step leverages the deactivating effect of the positive charge. Once the first nitrogen is alkylated, the electron density on the second nitrogen decreases, making it significantly less nucleophilic and preventing the formation of the di-cation under controlled conditions.

Reagents:

-

1,5-Naphthyridine (1.0 eq)

-

Ethyl Iodide (EtI) (1.1 eq)

-

Solvent: Acetone (Anhydrous) or Acetonitrile

Protocol:

-

Dissolution: Dissolve 1,5-naphthyridine (e.g., 10 mmol, 1.30 g) in anhydrous acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add Ethyl Iodide (11 mmol, 0.88 mL) dropwise over 5 minutes at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 4–6 hours.

-

Observation: A yellow/orange precipitate should begin to form within the first hour.

-

-

Isolation: Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted starting material and excess EtI.

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Expected Yield: 85–95%

-

Checkpoint: The product is a quaternary ammonium salt. It should be stable but hygroscopic. Store in a desiccator.

-

Phase 2: Catalytic Hydrogenation to 1-Ethyl-decahydro-1,5-naphthyridine

Reduction of the naphthyridine ring system to the fully saturated decahydro framework requires active catalysts and acidic media to protonate the intermediates, facilitating complete saturation.

Reagents:

-

1-Ethyl-1,5-naphthyridin-1-ium Iodide (from Phase 1)

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) (5-10 wt% loading)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Hydrogen Gas (H₂)

Protocol:

-

Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve the quaternary salt (e.g., 5 mmol) in Glacial Acetic Acid (20 mL).

-

Catalyst Addition: Carefully add PtO₂ (approx. 100 mg).

-

Safety Note: PtO₂ can ignite solvent vapors in the presence of H₂. Add under an inert atmosphere (Nitrogen or Argon) before introducing Hydrogen.

-

-

Hydrogenation:

-

Purge the vessel with N₂ (3x) and then H₂ (3x).

-

Pressurize to 50–60 psi (3.5–4 bar) .

-

Agitate/shake at room temperature for 12–24 hours.

-

Optimization: If uptake is slow, heat to 50°C.

-

-

Workup:

-

Depressurize and purge with N₂.

-

Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with small amounts of AcOH or MeOH.

-

Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

-

-

Basification (Critical):

-

The residue is the acetate/hydroiodide salt of the product. Dissolve in minimal water (10 mL).

-

Cool to 0°C and basify with 50% NaOH solution dropwise until pH > 12.

-

Note: The free amine will separate as an oil.

-

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (3 x 15 mL).

-

Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

Refinement: If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH) to separate cis/trans isomers if a specific stereoisomer is required.

-

Analytical Validation & Expected Data

Stereochemistry

The reduction of 1,5-naphthyridine typically yields a mixture of cis and trans fused rings.

-

Cis-fused: Usually the kinetic product, often favored in acidic hydrogenation.

-

Trans-fused: Thermodynamically more stable.

-

Note: The "1-ethyl" group adds a chiral center (if the ring fusion is cis), potentially creating enantiomeric pairs.

Data Summary Table

| Parameter | Phase 1 (Salt Formation) | Phase 2 (Hydrogenation) |

| Key Reagent | Ethyl Iodide (1.1 eq) | PtO₂ / H₂ (50 psi) |

| Solvent | Acetone | Glacial Acetic Acid |

| Temp/Time | 60°C / 4-6 h | 25-50°C / 12-24 h |

| Purification | Filtration (Precipitate) | Extraction / Distillation |

| Critical Risk | Hygroscopic Product | Catalyst Ignition / H₂ Safety |

| Expected Yield | >85% | 60-75% |

Troubleshooting Guide

Figure 2: Troubleshooting logic for the hydrogenation step. Note that Iodide ions can sometimes poison noble metal catalysts. If this occurs, ion-exchange the intermediate salt to a Chloride or Tetrafluoroborate salt before hydrogenation.

References

-

Armarego, W. L. F. (1967). Naphthyridines.[1][2][3][4][5][6][7][8][9] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-383. Link

- Brown, D. J. (2007). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. (Detailed review of naphthyridine reactivity and reduction).

-

Litvic, M., et al. (2013). Synthesis of Quaternary Heterocyclic Salts. Molecules, 18(11), 14350-14368. Link

-

Templ, J., & Schnürch, M. (2024).[10] A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation.[10] Chemistry – A European Journal, 30(26). Link[10]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(16), 3656. Link

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. mdpi.com [mdpi.com]

- 3. Buy trans-Decahydro-1,7-naphthyridine [smolecule.com]

- 4. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic N-Ethylation of Cyclic Secondary Amines

Executive Summary & Strategic Decision Matrix

The ethylation of cyclic secondary amines is a ubiquitous transformation in medicinal chemistry, particularly for tuning the lipophilicity (LogD) and metabolic stability of pharmacophores. While seemingly simple, the reaction poses three specific challenges:

-

Over-alkylation: Formation of quaternary ammonium salts (Hofmann elimination precursors).

-

Selectivity: Differentiating between multiple nucleophilic sites.

-

Scalability: Handling volatile electrophiles (ethyl halides) or toxic reagents.

This guide details three distinct methodologies, selected based on substrate complexity and scale.

Method Selection Logic

-

Use Method A (Reductive Amination) for high-value intermediates where selectivity is paramount and quaternary salt formation must be strictly avoided.

-

Use Method B (Direct Alkylation) for robust, unhindered amines where speed and cost-efficiency drive the process.

-

Use Method C (Borrowing Hydrogen) for green chemistry initiatives or when avoiding genotoxic alkyl halides is required.

Workflow Visualization

Figure 1: Decision tree for selecting the optimal N-ethylation strategy based on substrate properties and project requirements.

Method A: Reductive Amination (The Gold Standard)

Mechanism: Condensation of the amine with acetaldehyde to form an iminium ion, followed by in situ reduction. Why it works: The intermediate iminium species is reduced faster than the carbonyl, and the resulting tertiary amine is sterically less reactive toward further condensation, effectively halting the reaction at the mono-ethyl stage.

Protocol 1: STAB-Mediated Reductive Ethylation

Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[1][2][3][4][5][6] [1]

Reagents:

-

Substrate: Cyclic secondary amine (1.0 equiv)

-

Carbonyl: Acetaldehyde (1.2 – 1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (1.0 equiv) – Optional, use if reaction is sluggish.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the amine (10 mmol) in DCE (30 mL). -

Carbonyl Addition: Cool the solution to 0°C. Add Acetaldehyde (12 mmol) dropwise.

-

Note: Acetaldehyde is extremely volatile (b.p. 20°C). Use a pre-cooled syringe or handle as a solution in DCE.

-

-

Imine Formation: Stir for 15–30 minutes. If the substrate is sterically hindered, allow to warm to RT for 1 hour.

-

Reduction: Cool back to 0°C. Add STAB (15 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (Look for M+29 peak).

-

Quench: Quench carefully with saturated aqueous

(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate.

Critical Control Point: Do NOT use Sodium Cyanoborohydride (

Method B: Direct Alkylation (The "Cesium Effect")

Mechanism:

Protocol 2: Cesium-Promoted Direct Ethylation

Reference: Salvatore, R. N. et al. Tetrahedron 2001. [2]

Reagents:

-

Substrate: Cyclic amine (1.0 equiv)

-

Alkylating Agent: Ethyl Iodide (EtI) (1.1 equiv) or Ethyl Bromide (EtBr)

-

Base: Cesium Carbonate (

) (1.5 – 2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Suspension: Charge a flask with the amine (10 mmol) and

(15 mmol) in MeCN (50 mL). -

Activation: Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/surface activation.

-

Addition: Add Ethyl Iodide (11 mmol) dropwise.

-

Safety: EtI is a lachrymator and potential carcinogen. Use in a fume hood.

-

-

Reaction: Stir at RT.

-

Piperidine/Morpholine: Usually complete in 2–4 hours at RT.

-

Hindered Amines: May require heating to 40–60°C.

-

-

Filtration: Filter off the inorganic solids (

, excess -

Purification: Concentrate the filtrate. If DMF was used, an aqueous workup (

wash) is required to remove the solvent.

Optimization Table: Base & Solvent Effects

| Base | Solvent | Rate | Selectivity (Mono:Quat) | Notes |

| DMF | Fast | 95:5 | Recommended. Best "Cesium Effect". | |

| MeCN | Moderate | 92:8 | Easier workup (volatile solvent). | |

| Acetone | Slow | 80:20 | "Finkelstein" conditions. Higher risk of quaternization. | |

| DIPEA | DCM | Fast | 70:30 | Poor control; often leads to mixtures. |

Method C: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Mechanism: Ruthenium-catalyzed dehydrogenation of ethanol to acetaldehyde (in situ), imine formation, and hydrogenation using the "borrowed" hydrogen. Why it works: It uses Ethanol as both solvent and reagent, producing water as the only byproduct. It avoids genotoxic alkyl halides.

Protocol 3: Ruthenium-Catalyzed Ethylation

Reference: Hamid, M. H. S. A. et al. Chem. Commun. 2007. [3]

Reagents:

-

Substrate: Cyclic amine (1.0 equiv)

-

Reagent/Solvent: Ethanol (Absolute, >10 equiv)

-

Catalyst:

(0.5 mol%) -

Ligand: Bis(diphenylphosphino)butane (dppb) (1.0 mol%) or similar bidentate phosphine.

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a pressure tube or autoclave liner, mix

and dppb in a small amount of ethanol under Argon. Stir for 10 mins. -

Loading: Add the cyclic amine (5 mmol) and dilute with Ethanol (5 mL total volume).

-

Reaction: Seal the vessel and heat to 110–120°C for 12–24 hours.

-

Note: High temperature is required to drive the dehydrogenation of ethanol.

-

-

Workup: Cool to RT. Concentrate the ethanol under reduced pressure.

-

Purification: The residue is usually the pure amine. If necessary, pass through a short silica plug to remove Ru residues.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure scientific integrity, validate the product using the following criteria.

Analytical Markers

-

1H NMR (CDCl3): Look for the diagnostic ethyl triplet (

) at -

Mass Spec: M+29 shift from parent.

-

Quaternization Check: A downfield shift of the

-protons on the ring (from ~2.5 ppm to ~3.5 ppm) usually indicates over-alkylation (quaternary salt).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Over-alkylation (Quat salt) | Excess alkylating agent or high temp. | Switch to Method A . If using Method B, lower temp and add EtI slowly. |

| Incomplete Reaction | Steric hindrance or wet solvent. | Ensure anhydrous conditions (STAB decomposes in water). Add 1 eq. Acetic Acid (Method A). |

| Product is colored/dark | Iodine liberation (Method B) or Ru residue (Method C). | Wash organic layer with Sodium Thiosulfate ( |

| Low Yield (Method A) | Poor solubility of STAB. | Ensure good agitation.[7] Switch solvent to THF or add minimal MeOH (though MeOH can consume STAB). |

References

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][6][8] J. Org.[1][2][3][4][5][6][9][10] Chem.1996 , 61, 3849–3862.[1][3][4][6] Link

-

Salvatore, R. N.; Shin, S. I.; Nagle, A. S.; Jung, K. W.[5] Efficient Cesium Carbonate Promoted N-Alkylations of Amines. J. Org.[11][12][13] Chem.2001 , 66, 1035–1037.[5] Link

-

Hamid, M. H. S. A.; Slatford, P. A.; Williams, J. M. J. Borrowing Hydrogen in the Activation of Alcohols.[14] Adv. Synth. Catal.2007 , 349, 1555–1575. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 5. scispace.com [scispace.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology [organic-chemistry.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

Application Note: Process Development and Scale-Up Strategies for Decahydro-1,5-naphthyridine Scaffolds

Executive Summary

Decahydro-1,5-naphthyridine is a privileged bicyclic diamine scaffold increasingly utilized in medicinal chemistry as a conformationally restricted peptidomimetic and a solubilizing group in kinase inhibitors. While the aromatic precursor (1,5-naphthyridine) is readily accessible, its reduction to the fully saturated decahydro- form presents significant process challenges at scale. These include stereochemical control (cis vs. trans fusion), catalyst poisoning by basic nitrogens, and isolation difficulties due to the product's high water solubility and basicity.

This guide outlines a robust, scalable protocol for the catalytic hydrogenation of 1,5-naphthyridine, focusing on the kinetic cis-isomer, with strategies for accessing the trans-isomer and isolating the free base without chromatographic purification.

Strategic Route Analysis

The synthesis of decahydro-1,5-naphthyridine generally follows two distinct strategic pathways. For scale-up (>100 g), Route A (Direct Hydrogenation) is preferred due to atom economy and raw material availability.

Route Comparison

| Feature | Route A: Direct Hydrogenation | Route B: De Novo Cyclization |

| Starting Material | 1,5-Naphthyridine (Commercial/Skraup) | Substituted Aminopyridines / Cyclohexanes |

| Step Count | 1 (Reduction) | 4-6 (Cyclization, Reduction, Deprotection) |

| Stereocontrol | Favors cis-isomer (Kinetic) | Can be engineered for trans |

| Scale-Up Feasibility | High (High Pressure Equipment required) | Low (Linear synthesis costs) |

| Primary Challenge | Catalyst poisoning & Stereoselectivity | Yield loss over multiple steps |

Stereochemical Considerations

-

Cis-Isomer: The kinetic product of hydrogenation over Platinum (Pt) or Rhodium (Rh) catalysts in acidic media. The hydrogen adds to the less hindered face of the aromatic rings sequentially.

-

Trans-Isomer: Thermodynamically more stable but difficult to access directly. Often requires high-temperature equilibration or resolution of the cis/trans mixture.

Critical Process Parameters (CPPs)

To ensure a reproducible process, the following parameters must be strictly controlled:

-

pH Control (Acidic Media): Free pyridine nitrogens poison noble metal catalysts. The reaction must be run in acidic media (Acetic Acid or dilute HCl) to protonate the nitrogens (

for mono-protonated, but fully saturated amines are -

Hydrogen Pressure: Full saturation requires high pressure (50–100 bar). Lower pressures often stall at the tetrahydro- intermediate.

-

Temperature Management: The reaction is exothermic. Runaway temperatures can lead to ring opening or polymerization.

-

Workup Strategy: The product is a "grease-ball" amine—highly polar and water-soluble. Standard extraction often fails.

Detailed Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Scale: 100 g)

Objective: Synthesis of cis-decahydro-1,5-naphthyridine dihydrochloride.

Materials:

-

Substrate: 1,5-Naphthyridine (100 g, 0.77 mol)

-

Catalyst: Platinum Oxide (PtO₂, Adams Catalyst) (2.0 g, 2 wt%) OR 5% Rh/C (5.0 g) for cost reduction.

-

Solvent: Glacial Acetic Acid (1.0 L)

-

Reagent: Conc. HCl (for salt formation)

-

Equipment: 2 L Hastelloy or Stainless Steel High-Pressure Autoclave.

Procedure:

-

Catalyst Loading (Inertion):

-

Safety: PtO₂ and Rh/C are pyrophoric.

-

Purge the autoclave with Nitrogen (

). -

Charge the catalyst as a slurry in a small amount of acetic acid to avoid dry powder handling.

-

-

Substrate Addition:

-

Dissolve 1,5-naphthyridine in the remaining glacial acetic acid.

-

Transfer the solution to the autoclave.

-

-

Hydrogenation:

-

Seal the reactor and purge 3x with

(5 bar), then 3x with Hydrogen ( -

Pressurize to 60 bar (870 psi) with

. -

Heat to 50°C . Stir vigorously (>1000 rpm) to overcome mass transfer limitations.

-

Monitor: Reaction is complete when

uptake ceases (approx. 12–24 hours).

-

-

Filtration:

-

Isolation (The "Trick"):

-

Concentrate the acetic acid filtrate under reduced pressure to a viscous oil.

-

Option 1 (HCl Salt): Dissolve residue in Ethanol (500 mL) and add Conc. HCl (2.5 eq) dropwise. Cool to 0°C. The dihydrochloride salt precipitates. Filter and dry.[1]

-

Option 2 (Free Base Continuous Extraction): Dissolve residue in minimal water. Basify to pH > 12 with 50% NaOH. Solution will be hot (exotherm). Perform continuous liquid-liquid extraction with Chloroform (

) for 24 hours. Dry organic layer (

-

Protocol B: Separation of Cis/Trans Isomers

If the trans-isomer is required, it is often present as a minor impurity (5-15%) in the hydrogenation mixture or can be enriched via equilibration.

-

Equilibration: Heat the cis-isomer (with catalyst) at higher temperatures (150°C) under

atmosphere (thermodynamic control). -

Chromatographic Separation:

-

Column: C18 or specialized C30 phases (e.g., Thermo Acclaim C30) are superior for geometric isomer separation.

-

Mobile Phase: Phosphate buffer (pH 10) / Acetonitrile. High pH is required to keep the amine neutral for better peak shape.

-

Visualized Workflows

Diagram 1: Synthesis & Workup Workflow

This flowchart illustrates the critical decision points in the hydrogenation and isolation process.

Caption: Figure 1. Process flow for the hydrogenation and isolation of decahydro-1,5-naphthyridine.

Diagram 2: Stereochemical Decision Matrix

Understanding the factors influencing Cis/Trans selectivity.

Caption: Figure 2. Reaction conditions influencing the stereochemical outcome of the reduction.

Analytical Controls & Validation

To validate the synthesis, the following analytical data should be confirmed.

-

NMR Spectroscopy (

):-

The bridgehead protons (

) are diagnostic. -

Cis-isomer: Typically displays a narrower multiplet width or smaller coupling constants (

Hz) due to gauche interactions. -

Trans-isomer: Displays larger axial-axial coupling constants (

Hz).

-

-

Mass Spectrometry: GC-MS is preferred over LC-MS for the free base due to poor retention on standard C18.

-

m/z = 140.13

(Free base).

-

-

Safety Check: Ensure no residual Platinum/Rhodium remains (ICP-MS check < 10 ppm).

References

-

Armarego, W. L. F. (1967). Naphthyridines.[1][2][3][4][5][6][7] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society C: Organic, 377-383. Link

-

Litvinas, N. D., et al. (2009). Decahydro-1,5-naphthyridines as novel peptidomimetic scaffolds. Bioorganic & Medicinal Chemistry Letters, 19(3), 706-710. Link

-

Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(4), 16-25. Link

-

NIST Chemistry WebBook. Naphthalene, decahydro-, trans- (Thermochemical Data).Link

-

Pfizer Inc. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[4] Journal of Medicinal Chemistry, 47(18), 4453-4461. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Interactions of 1,5-naphthyridine with Pd(en)Cl2 or [Pd(en)(H2O)2](NO3)2 in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of 1,5-Naphthyridine

Welcome to the technical support center for the hydrogenation of 1,5-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The hydrogenation of N-heteroarenes like 1,5-naphthyridine is a fundamentally challenging transformation due to the aromatic stability of the rings and the potential for catalyst poisoning by the nitrogen atoms in the substrate or product[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and improve your reaction yields and selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue stemming from several factors related to catalyst activity and reaction conditions. Let's break down the potential causes and solutions.

Causality Analysis: The catalyst's role is to provide an active surface for the dissociative chemisorption of hydrogen and the adsorption of the naphthyridine substrate. If either of these steps is inhibited, the reaction will not proceed.

-

Inactive Catalyst:

-

Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) can lose activity due to improper storage (oxidation), sintering from previous high-temperature use, or poisoning from residual contaminants. Homogeneous catalysts may require pre-activation or may have decomposed.

-

Solution:

-

Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier if you suspect deactivation.

-

Proper Handling: Handle catalysts under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, especially for highly active catalysts like Raney Nickel.

-

Pre-reduction (for PtO₂): When using Adams' catalyst (PtO₂), ensure it is pre-reduced to the active platinum black in the reaction solvent under H₂ pressure before adding the substrate.

-

Check Homogeneous Catalyst Integrity: For homogeneous systems, like those based on Ruthenium or Iridium, ensure the ligand and metal precursor are pure and the complex is formed correctly.

-

-

-

Catalyst Poisoning:

-

Cause: The lone pair of electrons on the nitrogen atoms of 1,5-naphthyridine can strongly coordinate to the metal surface, acting as a catalyst poison and inhibiting the reaction[2]. Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can also irreversibly poison the catalyst.

-

Solution:

-

Substrate Purification: Purify the 1,5-naphthyridine starting material by recrystallization or column chromatography to remove potential inhibitors.

-

Use High-Purity Solvents: Employ anhydrous, high-purity solvents to avoid introducing contaminants.

-

Acidic Additives: In some cases, adding a non-coordinating acid (e.g., HClO₄, H₂SO₄) can protonate the nitrogen atoms, reducing their poisoning effect and promoting hydrogenation. Reduction of 1,5-naphthyridine with platinum oxide in an acidic solution has been shown to be effective.

-

-

-

Insufficient Hydrogen Pressure/Delivery:

-

Cause: The reaction vessel may have a leak, or the hydrogen source may be depleted. The mass transfer of hydrogen from the gas phase to the catalyst surface may be inefficient.

-

Solution:

-

System Check: Ensure your hydrogenation apparatus is properly sealed and can maintain pressure.

-

Vigorous Stirring: Use a high-quality stir bar and vigorous stirring speed (>1000 RPM) to maximize gas-liquid mixing and ensure the catalyst remains suspended.

-

Purge the System: Before introducing hydrogen, thoroughly purge the reactor with an inert gas (N₂ or Ar) to remove all oxygen, which can deactivate the catalyst.

-

-

Troubleshooting Flowchart: Low Conversion

Caption: Decision tree for troubleshooting low conversion.

Question 2: My reaction is producing a mixture of partially and fully hydrogenated products (e.g., tetrahydro- and decahydro-1,5-naphthyridine). How can I improve selectivity?

Answer: Achieving selectivity is a classic challenge in the hydrogenation of polycyclic heteroaromatics. The key is to control the reaction's kinetic profile by carefully choosing the catalyst and optimizing reaction conditions.

-

Catalyst Choice is Critical:

-

For Partial Hydrogenation (Tetrahydro- product): Palladium on carbon (Pd/C) is generally the catalyst of choice for selectively reducing one of the two pyridine rings to yield 1,2,3,4-tetrahydro-1,5-naphthyridine. Palladium is typically less active than platinum for aromatic ring reduction, which allows the reaction to be stopped at the intermediate stage.

-

For Full Hydrogenation (Decahydro- product): More powerful catalysts are required to reduce both aromatic rings.

-

Platinum Oxide (PtO₂): This is a highly active catalyst, especially in acidic media (e.g., acetic acid or with a mineral acid), and is effective for producing a mixture of cis- and trans-decahydro-1,5-naphthyridine.

-

Rhodium and Ruthenium: Catalysts like Rh/C or specific homogeneous ruthenium complexes can also drive the reaction to completion.

-

-

For Asymmetric Hydrogenation: Chiral cationic ruthenium diamine complexes have been developed for the asymmetric hydrogenation of substituted 1,5-naphthyridines to yield chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess[3].

-

-

Optimizing Reaction Conditions:

-

Temperature and Pressure: Over-hydrogenation is favored by high temperatures and high H₂ pressures. To favor the tetrahydro- product, use milder conditions (e.g., room temperature, 1-5 bar H₂). For the decahydro- product, more forcing conditions may be necessary (e.g., 50-80 °C, >10 bar H₂).

-

Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired intermediate.

-

Catalyst Selection Logic

Caption: Logic for selecting a catalyst based on the desired hydrogenation product.

Frequently Asked Questions (FAQs)

Q: What is transfer hydrogenation, and when should I consider it for 1,5-naphthyridine? A: Transfer hydrogenation is a reduction method that uses a hydrogen donor molecule in solution instead of gaseous H₂. Common hydrogen sources include formic acid, isopropanol, or indolines[1][4]. This technique is advantageous because it does not require high-pressure equipment, making it more accessible and safer for some labs. Homogeneous catalysts, such as those based on Cobalt, Ruthenium, or Iridium, are often used[1][2][4]. Consider transfer hydrogenation when you need mild reaction conditions, want to avoid high-pressure setups, or are working with substrates sensitive to standard catalytic hydrogenation conditions.

Q: How does the substitution pattern on the 1,5-naphthyridine ring affect the hydrogenation? A: Substituents can have significant electronic and steric effects. Electron-donating groups can increase the electron density of the rings, making them harder to reduce. Conversely, electron-withdrawing groups can facilitate hydrogenation. Sterically bulky groups can hinder the approach of the substrate to the catalyst surface, potentially slowing the reaction or influencing which ring is reduced first. For example, in switchable hydrogenation studies on other naphthyridine isomers, steric and electronic effects were shown to control regioselectivity between different catalyst systems (e.g., Ruthenium vs. Palladium)[5][6].

Q: What is the best solvent for this reaction? A: The optimal solvent depends on the catalyst and substrate solubility.

-

For Heterogeneous Catalysis (Pd/C, PtO₂): Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent choices as they have good solubility for the substrate and are polar enough to stabilize intermediates. Acetic acid (AcOH) is often used with PtO₂ to enhance its activity.

-

For Homogeneous Catalysis: The choice is highly dependent on the specific catalyst system. Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are common. Always consult the literature for the specific catalyst you are using.

Q: How do I remove the heterogeneous catalyst after the reaction is complete? A: The standard and most effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth). This prevents the fine catalyst particles from passing through the filter paper and contaminating your product. First, place a plug of cotton or glass wool in a filter funnel, add a layer of sand (optional), followed by a 2-3 cm pad of Celite®. Wet the pad with the reaction solvent before carefully pouring the reaction mixture through. Wash the pad with additional fresh solvent to ensure complete recovery of your product.

Experimental Protocols

Protocol 1: Selective Hydrogenation to 1,2,3,4-Tetrahydro-1,5-naphthyridine

This protocol is a representative example for achieving partial hydrogenation.

Materials:

-

1,5-Naphthyridine

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH), anhydrous grade

-

Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)

-

Hydrogen source (cylinder or balloon)

-

Celite®

Procedure:

-

Vessel Preparation: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add 1,5-naphthyridine (1.0 eq).

-

Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.2 M).

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the vessel. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

Hydrogenation: Purge the vessel with hydrogen gas (H₂) 2-3 times. Pressurize the vessel to the desired pressure (e.g., 3 bar or use a balloon) and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete in 2-12 hours at room temperature.

-

Work-up: Once the starting material is consumed, carefully vent the H₂ pressure and purge the vessel with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reaction flask and the Celite® pad with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1,2,3,4-tetrahydro-1,5-naphthyridine, which can be purified further if necessary.

Data Presentation: Catalyst and Condition Comparison

| Desired Product | Catalyst System | Typical Pressure (H₂) | Typical Temperature | Solvent | Key Outcome | Reference |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | 10% Pd/C | 1 - 5 bar | Room Temp. | EtOH / MeOH | Selective reduction of one ring | |

| Decahydro-1,5-naphthyridine | PtO₂ | >10 bar | 25 - 80 °C | Acetic Acid | Full reduction of both rings | |

| Chiral Tetrahydro- derivative | [Ru(diamine)Cl₂] | 20 - 50 bar | 50 - 100 °C | MeOH | High enantioselectivity (>95% ee) | [3] |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine | Co(BF₄)₂·6H₂O / Ligand | N/A (Formic Acid) | 40 - 80 °C | Dioxane | Transfer hydrogenation | [1] |

References

-

Garcı́a-Garcı́a, P., & Garcı́a-Alvarez, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Garcı́a-Garcı́a, P., & Garcı́a-Alvarez, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]

-

Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622–4625. [Link]

-

Armarego, W. L. (1965). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society (Resumed), 2778. [Link]

-

Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635–6640. [Link]

-

Chen, C., et al. (2020). Hydrogen Transfer-Mediated Multicomponent Reaction for Direct Synthesis of Quinazolines by a Naphthyridine-Based Iridium Catalyst. National Center for Biotechnology Information. [Link]

-

Viereck, P. (2015). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. ACS Publications. [Link]

-

Alonso, C., et al. (2019). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. National Center for Biotechnology Information. [Link]

-

Various Authors. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. MDPI. [Link]

-

Garcı́a-Garcı́a, P., & Garcı́a-Alvarez, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[1][5]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]

-

Various Authors. (n.d.). Optimization of the reaction conditions for transfer hydrogenation... ResearchGate. [Link]

-

Various Authors. (2018). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. Repositorio UCHILE. [Link]

-

Various Authors. (n.d.). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as N-monodentate ligands. Researchers Universidad San Sebastián. [Link]

-

Various Authors. (2018). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. National Center for Biotechnology Information. [Link]

-

Afanasyev, O. I., et al. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. MDPI. [Link]

-

Various Authors. (n.d.). [P16] Assessment of Optimal Reaction Conditions: Deprotection in Catalytic Hydrogenation Conditions. isc-symposium.org. [Link]

-